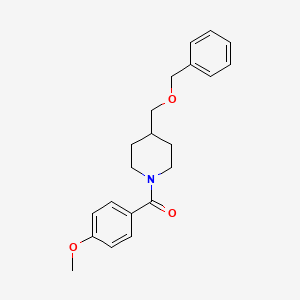
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known active ingredient in a pharmaceutical drug or a known substance in a chemical reaction.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties. It also includes studying the compound’s stability, reactivity, and acidity or basicity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A study conducted by (Karthik et al., 2021) involved the synthesis of a compound similar to (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone. The research focused on characterizing the compound through spectroscopic techniques and X-ray diffraction, revealing details about its molecular structure and stability.
Antitubercular Activity :
- A compound structurally related to (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone demonstrated significant antitubercular activity against Mycobacterium tuberculosis in a study by (Bisht et al., 2010). This suggests potential applications in developing new treatments for tuberculosis.
Electrochemical Synthesis and Antioxidant Properties :
- Research by (Largeron & Fleury, 1998) explored the electrochemical synthesis of novel derivatives starting from compounds similar to (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone, indicating potential for creating new chemical entities with unique properties.
Structural Analysis and Pharmaceutical Applications :
- A study by (Revathi et al., 2015) analyzed the crystal structure of a compound related to (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone, providing insights into its molecular interactions and potential pharmaceutical applications.
Selective Receptor Agonist Synthesis :
- In research conducted by (Luo & Naguib, 2012), a selective receptor agonist was synthesized from a compound structurally related to (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone, demonstrating its utility in the development of targeted therapies.
Antimicrobial Activity :
- Patel et al. (2011) studied compounds related to (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone for their antimicrobial properties, indicating potential applications in treating bacterial and fungal infections. The reference for this study can be found here.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the risks associated with handling and disposing of the compound, and the precautions that should be taken.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include suggestions for improving the synthesis process, studying new reactions, investigating new applications, or exploring the compound’s mechanism of action in more detail.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-20-9-7-19(8-10-20)21(23)22-13-11-18(12-14-22)16-25-15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHCATOVOXHUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
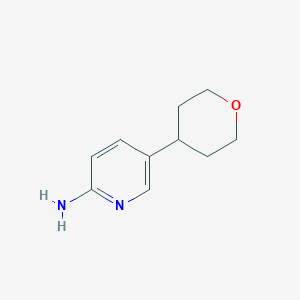
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)
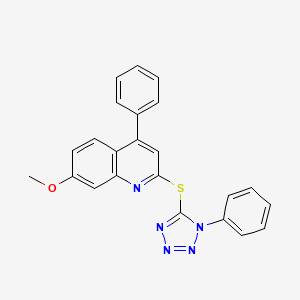
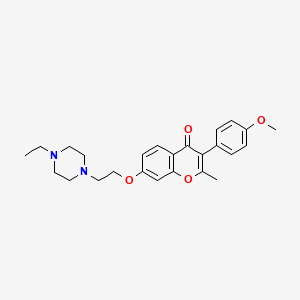
![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
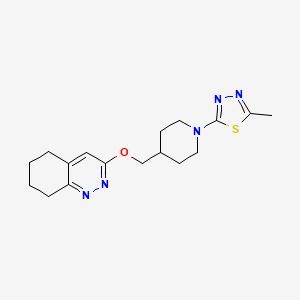
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)
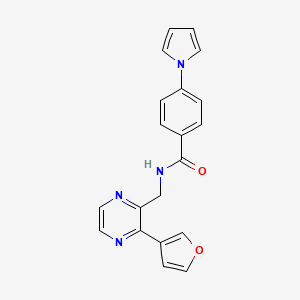
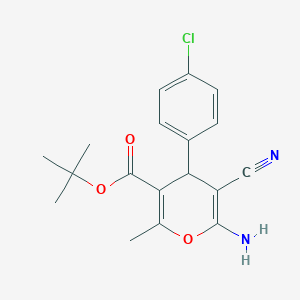
![(4-chlorophenyl)(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2923422.png)
![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)